3-bromo-N-ethyl-5-methoxyaniline
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Overview
Description
3-bromo-N-ethyl-5-methoxyaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom at the third position, an ethyl group attached to the nitrogen atom, and a methoxy group at the fifth position on the benzene ring.
Preparation Methods
The synthesis of 3-bromo-N-ethyl-5-methoxyaniline can be achieved through various synthetic routes. One common method involves the bromination of N-ethyl-5-methoxyaniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
3-bromo-N-ethyl-5-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-ethyl-5-methoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-N-ethyl-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity to various biological targets. The compound may exert its effects by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-ethyl-5-methoxyaniline include:
3-bromo-N-methyl-5-methoxyaniline: Differing by the presence of a methyl group instead of an ethyl group.
3-bromo-N-ethyl-4-methoxyaniline: Differing by the position of the methoxy group on the benzene ring.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their molecular structures.
Properties
IUPAC Name |
3-bromo-N-ethyl-5-methoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-11-8-4-7(10)5-9(6-8)12-2/h4-6,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMHDTZYKXWOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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